Streptochlorin

Descripción

Propiedades

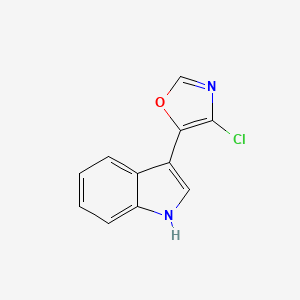

IUPAC Name |

4-chloro-5-(1H-indol-3-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-11-10(15-6-14-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYJGKRXUHPPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(N=CO3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Streptochlorin

Introduction

Streptochlorin is an indole alkaloid natural product, originally isolated from marine-derived Streptomyces species.[1][2] It has garnered significant scientific interest due to its diverse and potent biological activities, including anticancer, anti-inflammatory, anti-angiogenic, and antiallergic effects.[1][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its anticancer and anti-inflammatory actions. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Mechanism of Action

This compound exerts its antineoplastic effects through a multi-pronged approach, primarily by inducing cancer cell apoptosis and inhibiting key signaling pathways responsible for tumor growth, proliferation, and metastasis.[1]

Induction of Apoptosis via ROS-Mediated Mitochondrial Pathway

A primary mechanism of this compound's cytotoxicity against cancer cells is the induction of programmed cell death (apoptosis) through the intrinsic, or mitochondrial, pathway. This process is initiated by the generation of reactive oxygen species (ROS).[6][7]

The key steps are as follows:

-

ROS Generation: this compound treatment leads to an increase in intracellular ROS levels within cancer cells.[6][7]

-

Mitochondrial Membrane Potential (MMP) Collapse: The accumulation of ROS disrupts mitochondrial integrity, causing a decrease in the mitochondrial membrane potential (MMP).[6][7][8]

-

Modulation of Bcl-2 Family Proteins: The apoptotic signaling cascade involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Bad.[1][8] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization.

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[1]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, notably the executioner caspase-3.[1][6][8]

-

Execution of Apoptosis: Active caspase-3 cleaves critical cellular substrates, including poly-(ADP-ribose)polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][8]

Caption: this compound-induced ROS-mediated apoptotic pathway.

Inhibition of Pro-Survival and Metastatic Signaling

Beyond inducing apoptosis, this compound actively suppresses pathways that cancer cells rely on for survival, proliferation, and metastasis.

-

NF-κB Pathway Inhibition: this compound is a potent inhibitor of Nuclear Factor kappa B (NF-κB) activation.[1][5] NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, cell survival, and angiogenesis. By inhibiting NF-κB, this compound can reduce the expression of pro-survival proteins and key angiogenic factors.[1][5]

-

Suppression of Angiogenesis and Metastasis: The compound effectively inhibits the secretion of Vascular Endothelial Growth Factor (VEGF) from cancer cells.[1] It also suppresses the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for the degradation of the extracellular matrix, a key step in tumor cell invasion and migration.[1]

-

Regulation of Cell Cycle and Proliferation Proteins: Treatment with this compound has been shown to decrease the expression of proteins involved in cell cycle progression, such as cyclin D1, and proliferation markers like Proliferating Cell Nuclear Antigen (PCNA).[1] It also downregulates mutant p53, a common driver of cancer progression.[1]

Anti-inflammatory Mechanism of Action

This compound demonstrates significant anti-inflammatory properties by targeting specific signaling pathways activated by inflammatory stimuli like lipopolysaccharide (LPS).[3][4]

Inhibition of the TRIF-Dependent Signaling Pathway

The primary anti-inflammatory mechanism of this compound involves the selective inhibition of the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway.[3][4] This pathway is one of two major signaling cascades initiated by the activation of Toll-like receptor 4 (TLR4) by LPS.

The mechanism unfolds as follows:

-

LPS-TLR4 Activation: LPS, a component of Gram-negative bacteria, binds to TLR4 on the surface of immune cells like macrophages.

-

Selective Pathway Inhibition: TLR4 activation triggers both MyD88-dependent and TRIF-dependent pathways. Evidence suggests this compound primarily inhibits the TRIF-dependent arm.[3]

-

Reduced IRF3 and STAT1 Activation: By inhibiting the TRIF pathway, this compound prevents the downstream phosphorylation and activation of key transcription factors, Interferon Regulatory Factor 3 (IRF3) and Signal Transducer and Activator of Transcription 1 (STAT1).[3]

-

Suppression of Pro-inflammatory Mediators: The reduced activation of IRF3 and STAT1 leads to decreased production of various pro-inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), pro-interleukin-1β (pro-IL-1β), and IL-6.[3][4]

Caption: this compound's inhibition of the TLR4-TRIF signaling pathway.

Potential Antifungal Mechanism of Action

While the precise mechanism of this compound's antifungal activity is still under investigation, molecular docking studies have provided valuable insights.[9][10][11] The leading hypothesis suggests that this compound may act as an inhibitor of Leucyl-tRNA Synthetase (tLeuRS), an essential enzyme for protein synthesis in fungi.[10][11] By binding to this enzyme, this compound could disrupt protein production, leading to fungal growth inhibition. Another study has suggested it may inhibit the activity of monoamine oxidase.[9]

Quantitative Data Summary

The biological activities of this compound have been quantified in various in vitro and in vivo models.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line / Model | Concentration / IC₅₀ | Effect | Source |

|---|---|---|---|---|

| Growth Inhibition | Cholangiocarcinoma (CC) Cells | Dose-dependent up to 200 µM | Inhibition of cell growth | [1] |

| VEGF Secretion | SNU478 CC Cells | 100 µM | Significant decrease in secreted VEGF | [1] |

| Apoptosis Induction | HuCC-T1 & SNU478 Cells | 100 µM | Decreased mutant p53, increased active caspase-3 | [1] |

| Anti-inflammatory | LPS-stimulated RAW264.7 Cells | IC₅₀ ≈ 25 µM | Inhibition of NO, COX-2, pro-IL-1β, IL-6 | [4] |

| NO Inhibition | LPS-stimulated RAW264.7 Cells | Significant at ≤ 50 µM | Inhibition of nitric oxide production |[3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Source |

|---|---|---|---|

| SNU478 Tumor Xenograft | 5 mg/kg, subcutaneous | Tumor volume was 6.6x smaller than control | [1] |

| LPS-induced Acute Lung Injury | 0.11 - 1.1 mg/kg, intraperitoneal | Suppressed neutrophil infiltration and pro-inflammatory cytokines (IL-6, TNF-α) in BALF |[3][4] |

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.

Apoptosis Assay: Measurement of Active Caspase-3

This protocol is based on an enzyme-linked immunosorbent assay (ELISA) to quantify the active form of caspase-3, a key marker of apoptosis.[1]

-

Cell Culture: Seed 1x10⁶ SNU478 or HuCC-T1 cells in 100 mm dishes and culture overnight.

-

Treatment: Treat cells with the desired concentration of this compound (e.g., 100 µM) or vehicle control for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in the buffer provided with the commercial ELISA kit.

-

ELISA Procedure:

-

Add 100 µL of cell lysate to microplate wells coated with an antibody specific for active caspase-3.

-

Incubate at room temperature for 2 hours.

-

Wash wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.

-

Wash wells again and add a stabilized chromogen solution (e.g., TMB). Incubate for 20 minutes to develop color.

-

Stop the reaction with 100 µL of stop solution.

-

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The absorbance is proportional to the concentration of active caspase-3.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This protocol uses the Griess reaction to measure nitrite, a stable breakdown product of NO, in cell culture supernatants.[3]

-

Cell Culture: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce inflammation and NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

Mix 50 µL of supernatant with 50 µL of Griess reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

-

Incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm. The nitrite concentration is determined by comparison to a sodium nitrite standard curve.

Animal Tumor Xenograft Study Workflow

This protocol outlines the in vivo evaluation of this compound's anticancer efficacy.[1]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SNU478) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Randomization and Treatment: Randomize mice into control and treatment groups. Administer treatment (e.g., subcutaneous injection of 5 mg/kg this compound suspended in a vehicle gel beside the tumor) or vehicle control.

-

Monitoring: Monitor animal body weight and measure tumor dimensions with calipers at regular intervals (e.g., every 3-4 days) for the duration of the study (e.g., 22 days). Calculate tumor volume using the formula V = (a × b²)/2, where 'a' is the largest and 'b' is the smallest diameter.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis.

-

Immunohistochemistry: Fix tumors in formaldehyde, embed in paraffin, and slice for staining with antibodies against various markers (e.g., PCNA, cyclin D1, active caspase-3, Bcl-2) to analyze protein expression within the tumor tissue.

Caption: Workflow for an in vivo animal tumor xenograft study.

References

- 1. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effect of this compound via TRIF-Dependent Signaling Pathways in Cellular and Mouse Models [mdpi.com]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. This compound, a marine natural product, inhibits NF-kappaB activation and suppresses angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway [pubmed.ncbi.nlm.nih.gov]

- 7. jmb.or.kr [jmb.or.kr]

- 8. Induction of apoptosis by this compound isolated from Streptomyces sp. in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Novel Pimprinine and this compound Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Streptochlorin: A Comprehensive Technical Guide on its Discovery and Natural Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptochlorin, a potent indole alkaloid, has garnered significant attention within the scientific community for its diverse and promising biological activities. This technical guide provides an in-depth exploration of the discovery of this compound, its primary natural sources, and the key experimental protocols employed in its isolation and characterization. Detailed quantitative data on its bioactivities are presented in tabular format for clear comparison. Furthermore, this document elucidates the key signaling pathways modulated by this compound and the experimental workflows for its discovery, visualized through Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound, also identified as SF 2583A, was first reported in 1988.[1] It is a secondary metabolite produced by various species of the genus Streptomyces, a large and well-known group of Gram-positive bacteria belonging to the Actinomycetota phylum.[2][3][4] These microorganisms are ubiquitous in both terrestrial and marine environments.

The initial isolation of this compound was from Streptomyces sp. SF2583.[5][6] Subsequently, this bioactive compound has been isolated from several other Streptomyces strains, highlighting the diversity of its producers. These include a marine-derived Streptomyces sp. 04DH110, Streptomyces roseolilacinus, the marine actinomycete Streptomyces sp. SYYLWHS-1-4 isolated from mangrove sediment, and Streptomyces tamarix sp. nov. (strain TRM 76323T) found in the soil associated with Tamarix roots.[5][6][7][8][9] The recurrence of this compound in different Streptomyces species across varied ecological niches suggests its potential ecological significance and underscores the value of continued exploration of this bacterial genus for novel bioactive compounds.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-chloro-5-(1H-indol-3-yl)-1,3-oxazole | [2] |

| CAS Number | 120191-51-7 | [5] |

| Molecular Formula | C₁₁H₇ClN₂O | [5] |

| Molecular Weight | 218.6 g/mol | [5] |

| Appearance | Crystalline solid | [8] |

| Solubility | Soluble in DMSO and methanol; Insoluble in water and hexane | [8] |

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for therapeutic development. The following tables summarize the key quantitative data associated with its various bioactivities.

Table 3.1: Anti-inflammatory and Anti-allergic Activity

| Activity | Assay System | Key Findings | Quantitative Data | Reference |

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Inhibition of proinflammatory mediators | IC₅₀ = 25 µM | [10] |

| Anti-inflammatory | LPS-induced acute lung injury mouse model | Suppression of immune cell infiltration and proinflammatory cytokines | 0.11-1.1 mg/kg in vivo | [10] |

| Anti-allergic | Antigen-stimulated RBL-2H3 mast cells | Inhibition of Syk kinase and Src family kinases (LYN and Fyn) | - | [5] |

Table 3.2: Anticancer and Antiangiogenic Activity

| Activity | Cell Line/Model | Key Findings | Quantitative Data | Reference |

| Antiangiogenic | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of TNF-α-induced NF-κB transcriptional activity and cell proliferation | 5 to 20 µM | [5] |

| Apoptotic | Hep3B human hepatocellular carcinoma cells | Decreased cell viability and induction of apoptosis | 12 µg/ml | [5] |

| Anticancer | Cholangiocarcinoma (CC) cell lines | Dose-dependent inhibition of cell growth | Up to 200 μM | [11] |

| Antimetastatic | Mouse liver metastasis model of cholangiocarcinoma | Systemic antimetastatic efficacy | 5 mg/kg | [12][13] |

Table 3.3: Antimicrobial and Antiparasitic Activity

| Activity | Target Organism | Key Findings | Quantitative Data | Reference |

| Antifungal | Alternaria gaisen | Inhibition of mycelial growth | MIC = 512 μg/ml | [9] |

| Antifungal | Fusarium oxysporum f. sp. cubense Race4 (FOC4) | Inhibition of growth | EC₅₀ = 7 μg/mL | [14] |

| Antifungal (derivatives) | Gibberella zeae and Rhizoctonia solani | Potent antifungal activity | EC₅₀ = 0.2983 and 0.2657 μg/mL, respectively | [15][16] |

| Antitrypanosomal | Trypanosoma brucei (GUTat 3.1) | Antitrypanosomal activity | IC₅₀ = 230 ng/ml | [17] |

Experimental Protocols

Isolation and Purification of this compound

Two primary methodologies have been successfully employed for the isolation and purification of this compound from Streptomyces fermentation broths.

Method 1: Bioactivity-Guided Fractionation [7]

-

Solvent Partitioning: The crude extract from the fermentation broth is subjected to solvent partitioning to separate compounds based on their polarity.

-

ODS Open Flash Chromatography: The active fraction from solvent partitioning is further purified using octadecyl-silica (ODS) open flash chromatography.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC to yield pure this compound.

Method 2: Response Surface Methodology (RSM) and High-Speed Counter-Current Chromatography (HSCCC) [6][18]

-

Optimization of Fermentation Conditions (RSM): Statistical experimental design (RSM) is used to optimize the fermentation medium and culture conditions to maximize the production of this compound.

-

Purification by HSCCC: The crude extract is then subjected to HSCCC, a liquid-liquid partition chromatography technique, for efficient purification of this compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of modern spectroscopic techniques, primarily:

-

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 2D NMR analyses (e.g., COSY, HSQC, HMBC) were crucial in determining the connectivity of atoms within the molecule.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the compound.[7]

In Vitro and In Vivo Biological Assays

Anticancer Activity Evaluation [11][12][13]

-

In Vitro Assays:

-

Proliferation Assays: To assess the effect of this compound on the growth of cancer cell lines (e.g., cholangiocarcinoma cells).

-

Apoptosis Assays: To determine if this compound induces programmed cell death in cancer cells.

-

Invasion and Migration Assays: To evaluate the potential of this compound to inhibit the metastatic potential of cancer cells.

-

-

In Vivo Models:

-

Liver Metastasis Model: A BALB/c nude mouse model with splenic injection of cancer cells is used to assess the systemic antimetastatic efficacy of this compound.

-

Solid Tumor Xenograft Model: Subcutaneous injection of cancer cells into BALB/c nude mice is used to evaluate the antitumor efficacy of this compound on solid tumor growth.

-

Anti-inflammatory Activity Evaluation [10][19]

-

In Vitro Model: Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells are used to measure the production of proinflammatory mediators in the presence of this compound.

-

In Vivo Model: An LPS-induced acute lung injury mouse model is employed to assess the in vivo anti-inflammatory effects of this compound by measuring immune cell infiltration and proinflammatory cytokine levels.

Antifungal Activity Evaluation [1]

-

Mycelium Growth Rate Method: The antifungal activity of this compound is determined by measuring the inhibition of mycelial growth of various phytopathogenic fungi on a solid medium containing different concentrations of the compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key cellular signaling pathways.

-

NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, and cancer.[5][11] This inhibition is a key mechanism behind its anti-inflammatory and antiangiogenic properties.

-

Apoptosis Pathway: The pro-apoptotic effects of this compound in cancer cells are mediated through the intrinsic apoptosis pathway. This involves the generation of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential, activation of caspase-3, and downregulation of the anti-apoptotic protein Bcl-2.[20][21]

-

TRIF-Dependent Signaling Pathway: The anti-inflammatory effects of this compound are also attributed to its modulation of the Toll-like receptor signaling pathway, specifically through the TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent pathway.[10][19]

-

Kinase Inhibition: this compound has been identified as an inhibitor of spleen tyrosine kinase (Syk) and the Src family kinases LYN and Fyn, which are important mediators in allergic responses.[5]

-

GPI Anchor Protein Biosynthesis Pathway: In its antifungal action against Fusarium oxysporum, this compound targets the glycosylphosphatidylinositol (GPI) anchor protein biosynthesis pathway, leading to disruption of the fungal cell wall integrity.[14]

Visualizations: Diagrams of Workflows and Pathways

Caption: Experimental workflow for the discovery and characterization of this compound.

Caption: Key signaling pathways modulated by this compound.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, underscored by its diverse biological activities against inflammation, cancer, and microbial infections. The continued exploration of its natural producers, particularly within the genus Streptomyces, promises to yield further insights into its biosynthesis and potentially lead to the discovery of novel analogs with enhanced activities. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research and development efforts aimed at harnessing the full therapeutic potential of this compound and its derivatives.

References

- 1. Discovery of Novel Pimprinine and this compound Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H7ClN2O | CID 44608049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 4. Streptomyces - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and structure determination of this compound, an antiproliferative agent from a marine-derived Streptomyces sp. 04DH110 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. adipogen.com [adipogen.com]

- 9. Frontiers | Streptomyces tamarix sp. nov.: antagonism against Alternaria gaisen producing this compound, isolated from Tamarix root soil [frontiersin.org]

- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 11. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The discovery of marine natural product this compound and its inhibition of Banana fusarium wilt by targeting the GPI pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of Novel Benzoxaborole-Containing this compound Derivatives as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jmb.or.kr [jmb.or.kr]

Streptochlorin: A Potent Inhibitor of NF-kappaB Activation via the TRIF-Dependent Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Streptochlorin, a marine-derived small molecule, has demonstrated significant anti-inflammatory, anti-angiogenic, and anti-allergic properties.[1][2][3] A key mechanism underlying its therapeutic potential is the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of this compound's role in modulating NF-κB activation, with a focus on its effects on the Toll-like receptor 4 (TLR4) signaling cascade. We present quantitative data on its inhibitory activities, detailed experimental protocols for assessing its efficacy, and visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and NF-kappaB

This compound is a natural product isolated from marine actinomycetes.[3] It has garnered interest in the scientific community for its diverse biological activities. The NF-κB family of transcription factors are critical regulators of inflammatory responses, cell survival, and immune function. Dysregulation of the NF-κB pathway is implicated in a multitude of chronic inflammatory diseases and cancer. Consequently, inhibitors of NF-κB activation are highly sought after as potential therapeutic agents.

This compound's Inhibitory Effect on NF-kappaB Activation

This compound has been shown to be a potent inhibitor of NF-κB activation. In cell-based reporter gene assays, this compound effectively suppressed Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activation.[3] Furthermore, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound attenuated the production of various pro-inflammatory mediators that are downstream targets of NF-κB, including nitric oxide (NO), cyclooxygenase-2 (COX-2), pro-interleukin (IL)-1β, and IL-6.[1][2]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound on the production of pro-inflammatory mediators in LPS-stimulated RAW264.7 cells has been quantified.

| Inhibited Mediator | Cell Line | Inducing Agent | IC50 Value | Reference |

| Pro-inflammatory mediators (NO, COX-2, pro-IL-1β, IL-6) | RAW264.7 | LPS | 25 µM | [2] |

Table 1: Inhibitory concentration of this compound on the production of pro-inflammatory mediators.

Mechanism of Action: Targeting the TRIF-Dependent Pathway

Research indicates that this compound's inhibitory effect on NF-κB in the context of LPS stimulation is primarily mediated through the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway, a key branch of the TLR4 signaling cascade.[1] this compound was found to inhibit TRIF-dependent signaling, which leads to a reduction in the activation of Interferon Regulatory Factor 3 (IRF3) and Signal Transducer and Activator of Transcription 1 (STAT1).[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound on the TLR4-mediated NF-κB activation pathway.

Caption: Proposed mechanism of this compound's inhibition of NF-κB.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the inhibitory effect of this compound on NF-κB activation.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with an NF-κB inducing agent, such as LPS (100 ng/mL) or TNF-α (10 ng/mL), for the desired time period.

-

NF-kappaB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

-

Materials:

-

HEK293T cells.

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression).

-

Renilla luciferase plasmid (as a transfection control).

-

Lipofectamine 2000 or a similar transfection reagent.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

-

-

Protocol:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

-

After 24 hours, pre-treat the transfected cells with this compound for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Western Blot Analysis for IκBα Degradation

This method assesses the levels of IκBα protein, an indicator of NF-κB pathway activation.

-

Protocol:

-

Culture and treat RAW264.7 cells with this compound and LPS as described in section 4.1.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against IκBα overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the effect of this compound on NF-κB activation.

Caption: Experimental workflow for this compound's NF-κB inhibition.

Conclusion

This compound is a promising natural product that effectively inhibits NF-κB activation. The available evidence strongly suggests that its primary mechanism of action in LPS-stimulated macrophages involves the inhibition of the TRIF-dependent signaling pathway, upstream of the core IKK-IκBα-p65 axis. This leads to a reduction in the production of a wide range of pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and its derivatives in the treatment of inflammatory diseases and other NF-κB-driven pathologies. Further investigation is warranted to fully elucidate the direct molecular targets of this compound within the NF-κB signaling network.

References

- 1. Anti-Inflammatory Effect of this compound via TRIF-Dependent Signaling Pathways in Cellular and Mouse Models | MDPI [mdpi.com]

- 2. This compound, a marine natural product, inhibits NF-kappaB activation and suppresses angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

Streptochlorin: A Technical Guide to its Antiangiogenic Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Streptochlorin, a small molecule derived from marine actinomycetes, has demonstrated significant antiangiogenic activity. This technical guide provides a comprehensive overview of the antiangiogenic properties of this compound, detailing its mechanism of action, summarizing quantitative data from key in vitro and in vivo studies, and outlining the experimental protocols used to ascertain its effects. The primary mechanism of this compound involves the inhibition of critical signaling pathways, including the VEGF and NF-κB pathways, which leads to a downstream reduction in endothelial cell migration, invasion, and tube formation.

Quantitative Data Summary

This compound exhibits potent antiangiogenic and anticancer effects at various concentrations, as demonstrated in multiple studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-Invasive and Anti-Migratory Effects of this compound

| Cell Line | Assay Type | Concentration (μM) | % Inhibition / Effect | Reference |

| HUVEC | Invasion | Low Micromolar | Potent inhibition (VEGF-stimulated) | [1] |

| HuCC-T1 (Cholangio.) | Matrigel Invasion | 100 | 62.6% decrease in invasiveness | |

| SNU478 (Cholangio.) | Matrigel Invasion | 100 | 57.3% decrease in invasiveness | |

| HuCC-T1 (Cholangio.) | Wound Healing | Dose-dependent | Gradual inhibition with increasing concentration | |

| SNU478 (Cholangio.) | Wound Healing | Dose-dependent | Effective inhibition at lower concentrations |

Table 2: Effects of this compound on Angiogenic Processes and Protein Expression

| Assay / Target | Cell Line / Model | Concentration / Dose | Effect | Reference |

| Tube Formation | HUVEC | Low Micromolar | Potent inhibition (VEGF-stimulated) | [1] |

| NF-κB Activation | Reporter Cell Line | Not Specified | Inhibition of TNF-α-induced activation | [1] |

| VEGF Secretion | Cholangio. Cells | Dose-dependent | Inhibition of secretion | |

| MMP-9 Activity | Cholangio. Cells | Dose-dependent | Suppression of activity | |

| Protein Expression | Cholangio. Cells | Not Specified | Decreased expression of NF-κB, VEGF, Notch 1, MMP-2, MMP-9 | |

| Tumor Growth | Xenograft Mouse | 5 mg/kg | Significant inhibition of tumor growth and metastasis |

Mechanism of Action and Signaling Pathways

This compound exerts its antiangiogenic effects by modulating several key signaling pathways that are crucial for endothelial cell function and tumor-driven angiogenesis. The primary mechanisms involve the disruption of VEGF and NF-κB signaling cascades.

Inhibition of VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) is a potent driver of angiogenesis. Its binding to VEGFR2 on endothelial cells initiates a signaling cascade involving Src, STAT3, and other downstream effectors, promoting cell survival, proliferation, migration, and invasion.[2][3] this compound potently inhibits VEGF-stimulated endothelial cell invasion and tube formation.[1] This is achieved by suppressing the expression of VEGF from tumor cells and likely by interfering with the VEGFR2 signaling cascade. The inhibition of Src and STAT3 phosphorylation are known antiangiogenic strategies.[4][5] this compound's activity points to an interruption at an upstream point in this pathway, leading to the downregulation of critical angiogenic genes.

Caption: Proposed inhibition of the VEGF/VEGFR2 signaling pathway by this compound.

Inhibition of NF-κB Signaling

The transcription factor NF-κB is a critical regulator of genes involved in inflammation, cell survival, and angiogenesis.[1] In the context of cancer, NF-κB can drive the expression of pro-angiogenic factors like VEGF and Notch 1. This compound has been shown to inhibit TNF-α-induced NF-κB activation and decrease the expression of NF-κB, VEGF, and Notch 1 in cancer cells. This action effectively reduces the production of signals that stimulate angiogenesis.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The antiangiogenic effects of this compound have been validated through several key in vitro and in vivo experimental models. Detailed methodologies for these assays are provided below.

In Vitro Assays

This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.

-

Materials : Human Umbilical Vein Endothelial Cells (HUVECs), basement membrane extract (e.g., Matrigel®), 96-well plates, endothelial cell growth medium, this compound, and a positive control (e.g., VEGF).

-

Protocol :

-

Thaw growth factor-reduced Matrigel at 4°C overnight.

-

Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel. Ensure even distribution and avoid bubbles.[6]

-

Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to polymerize.[7]

-

Harvest HUVECs (typically 70-80% confluent) and resuspend them in medium at a pre-optimized density (e.g., 1-2 x 10⁴ cells/well).[7]

-

Add this compound at various concentrations to the cell suspension. Include a vehicle control and a VEGF-stimulated control.

-

Gently add 100 µL of the cell suspension to each Matrigel-coated well.

-

Incubate at 37°C, 5% CO₂ for 4-18 hours.[6]

-

Visualize and photograph the tube network using a phase-contrast microscope.

-

Quantify the results by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with an angiogenesis analyzer plugin).

-

Caption: Experimental workflow for the HUVEC tube formation assay.

This assay measures the ability of cells to invade through a basement membrane barrier, mimicking a key step in metastasis.

-

Materials : Cancer cells (e.g., HuCC-T1, SNU478), Transwell inserts (typically 8 µm pore size), Matrigel, serum-free medium, and medium with a chemoattractant (e.g., 10% FBS).

-

Protocol :

-

Thaw Matrigel and dilute it with cold, serum-free medium. Coat the top surface of the Transwell inserts with 50-100 µL of the diluted Matrigel.[8][9]

-

Incubate at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[8][9]

-

Harvest cancer cells and resuspend them in serum-free medium at a density of 2.5-8 x 10⁴ cells per insert.[8][9]

-

Add this compound at various concentrations to the cell suspension.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate at 37°C for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invaded cells on the lower surface with a fixative (e.g., 70% ethanol or 4% paraformaldehyde).[8][9]

-

Stain the cells with a dye such as Crystal Violet or hematoxylin.[8][9]

-

Allow inserts to dry, then image and count the number of invaded cells in several random fields under a microscope.

-

This assay evaluates the collective migration of a sheet of cells.

-

Materials : Cells of interest, 6-well or 24-well plates, sterile pipette tips (e.g., p200), PBS.

-

Protocol :

-

Seed cells in a plate at a density that will form a confluent monolayer within 24-48 hours.[10][11]

-

Once confluent, use a sterile pipette tip to create a straight, clear "scratch" or "wound" through the center of the monolayer.[11]

-

Gently wash the well twice with PBS to remove detached cells and debris.[11]

-

Replace the PBS with fresh medium containing the desired concentrations of this compound or controls.

-

Place the plate on a microscope stage and capture an initial image of the wound (Time 0). Mark the position for consistent imaging.[12]

-

Incubate the plate at 37°C, 5% CO₂.

-

Capture images of the same wound area at regular intervals (e.g., every 6, 12, 24 hours) until the wound in the control well is nearly closed.

-

Analyze the rate of wound closure by measuring the change in the cell-free area over time using imaging software.

-

References

- 1. This compound, a marine natural product, inhibits NF-kappaB activation and suppresses angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective requirement for Src kinases during VEGF-induced angiogenesis and vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activated STAT3 is a mediator and biomarker of VEGF endothelial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiangiogenic and Antitumor Effects of Src Inhibition in Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-angiogenic activity of a small molecule STAT3 inhibitor LLL12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 7. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. snapcyte.com [snapcyte.com]

- 9. Matrigel invasion assay [bio-protocol.org]

- 10. clyte.tech [clyte.tech]

- 11. Wound healing migration assay (Scratch assay) [protocols.io]

- 12. Wound healing assay | Abcam [abcam.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Antiproliferative Effects of Streptochlorin on Cancer Cells

Abstract: this compound, an indole alkaloid natural product isolated from marine Streptomyces species, has demonstrated significant antiproliferative and anticancer properties across various cancer cell lines. This document provides a comprehensive technical overview of its effects, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways. The primary modes of action for this compound include the induction of apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial pathway, inhibition of NF-κB activation, and suppression of cancer cell migration and invasion. This guide consolidates current research findings to serve as a resource for professionals in oncology and drug discovery.

Quantitative Analysis of Antiproliferative Activity

This compound exhibits a range of cytotoxic and antiproliferative effects that are dependent on the cancer cell type and concentration. The available quantitative data from in vitro and in vivo studies are summarized below.

Table 1: In Vitro Antiproliferative and Cytotoxic Effects of this compound

| Cell Line | Cancer Type | Concentration | Treatment Duration | Effect | Citation |

| Hep3B | Human Hepatocarcinoma | 12 µg/mL | 48 hours | ~59% inhibition of cell viability | [1] |

| Hep3B | Human Hepatocarcinoma | 16 µg/mL | 48 hours | ~90% inhibition of cell viability | [1] |

| U937 | Human Leukemia | Not Specified | Not Specified | Concentration- and time-dependent growth inhibition | [2] |

| SNU1196 | Cholangiocarcinoma | >50 µM | Not Specified | <20% growth inhibition | [3] |

| Various CC Lines | Cholangiocarcinoma | 200 µM | Not Specified | <25% growth inhibition | [3] |

| HEK293 | Normal Human Kidney | 200 µM | Not Specified | Minimal cytotoxicity; >80% viability |

Table 2: In Vivo Antitumor Efficacy of this compound

| Model Type | Cell Line Used | Treatment Regimen | Outcome | Citation |

| Solid Tumor Xenograft | SNU478 (Cholangiocarcinoma) | Subcutaneous injection | Tumor volume was 6.6-fold smaller than the control group and 5.4-fold smaller than the vehicle group after 22 days. No significant changes in mouse body weight were observed. | [3] |

| Liver Metastasis Model | HuCC-T1 (Cholangiocarcinoma) | 5 mg/kg for 8 weeks | Significantly decreased the extent and size of metastatic regions in the liver compared to the control group. | [3] |

Mechanism of Action

This compound exerts its anticancer effects through several interconnected mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting pathways crucial for tumor progression and metastasis.

Induction of Apoptosis

A primary mechanism of this compound is the induction of apoptosis. In human hepatocarcinoma (Hep3B) and leukemic (U937) cells, this process is initiated by the generation of intracellular Reactive Oxygen Species (ROS).[2][4] The accumulation of ROS leads to a collapse of the mitochondrial membrane potential (MMP), a critical event in the intrinsic apoptotic pathway.[2][4] This is followed by the downstream activation of caspase-3, a key executioner caspase, which ultimately leads to apoptotic cell death.[2][4]

The apoptotic process is further regulated by the Bcl-2 family of proteins. This compound treatment has been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating pro-apoptotic proteins like Bax.[2] In U937 cells, this compound also increases the expression of the death receptor ligand FasL, suggesting a potential contribution from the extrinsic apoptosis pathway.[2]

Table 3: Modulation of Key Apoptosis-Regulating Proteins by this compound

| Protein | Role in Apoptosis | Observed Effect | Cell Line(s) | Citation(s) |

| Bcl-2 | Anti-apoptotic | Down-regulation | Hep3B, U937 | [2][4] |

| Bax | Pro-apoptotic | Up-regulation | U937 | [2] |

| Bad | Pro-apoptotic | Up-regulation | Cholangiocarcinoma cells | |

| Cytochrome c | Pro-apoptotic | Up-regulation (release from mitochondria) | Cholangiocarcinoma cells | |

| FasL | Pro-apoptotic (Extrinsic Pathway) | Up-regulation | U937 | [2] |

| Caspase-3 | Executioner Caspase | Activation | Hep3B, U937, Cholangiocarcinoma cells | [2][3][4] |

| PARP | DNA Repair Enzyme | Cleavage (inactivation) | U937, Cholangiocarcinoma cells | [2][3] |

Anti-Metastatic and Anti-Angiogenic Effects

This compound has been found to inhibit key processes involved in cancer metastasis, including cell migration and invasion.[3] This is achieved, in part, by suppressing the activation of Nuclear Factor kappa B (NF-κB), a transcription factor that regulates genes involved in inflammation, cell survival, and angiogenesis.[3][5] By inhibiting NF-κB, this compound effectively reduces the secretion of Vascular Endothelial Growth Factor (VEGF) and suppresses the activity of Matrix Metalloproteinase-9 (MMP-9), both of which are critical for angiogenesis and the breakdown of the extracellular matrix during invasion.[3] Furthermore, it has been shown to inhibit Notch 1 expression, a protein linked to the migratory and invasive capacity of cancer cells.[3]

Signaling Pathways and Process Visualization

The following diagrams, rendered in DOT language, illustrate the key molecular pathways and experimental workflows associated with this compound's antiproliferative effects.

Detailed Experimental Protocols

The following sections describe standard methodologies for key experiments used to evaluate the antiproliferative effects of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Culture and Treatment: Culture and treat cells as described for the apoptosis assay.

-

Harvesting: Collect all cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of DNA content will show distinct peaks for G0/G1, S, and G2/M phases. The sub-G1 peak can be quantified as an indicator of apoptotic cells.[1]

Conclusion and Future Outlook

This compound is a promising natural product with potent and selective anticancer activities. Its ability to induce apoptosis via ROS generation and the mitochondrial pathway, coupled with its capacity to inhibit NF-κB signaling to suppress metastasis and angiogenesis, makes it a compelling candidate for further preclinical and clinical development. While it shows high efficacy in some cancer types like hepatocarcinoma and leukemia, its lower activity against cholangiocarcinoma cell lines suggests that its application may be tumor-type specific or that it could be used in combination therapies to enhance efficacy. Future research should focus on elucidating its precise molecular targets, optimizing its structure for improved potency and pharmacokinetic properties, and exploring its efficacy in a broader range of in vivo cancer models.

References

- 1. jmb.or.kr [jmb.or.kr]

- 2. Induction of apoptosis by this compound isolated from Streptomyces sp. in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a marine natural product, inhibits NF-kappaB activation and suppresses angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Streptochlorin as an Antibiotic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptochlorin, an indole alkaloid natural product, has emerged as a molecule of significant interest due to its diverse pharmacological activities.[1][2] Originally isolated from marine Streptomyces species, it has demonstrated a range of biological effects, including antibiotic, anti-inflammatory, anti-angiogenic, anti-allergic, and antitumor properties.[1][2][3] This technical guide provides a comprehensive overview of this compound's potential as an antibiotic agent, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Biological and Antibiotic Activity

This compound is a small molecule first identified in the mycelium extracts of a Streptomyces species.[4] It exhibits a broad spectrum of bioactivity. While its direct antibacterial properties are an area of ongoing research, its efficacy against other microbes and its potent modulation of host immune responses are well-documented.

-

Antitrypanosomal Activity: this compound has shown activity against trypanosomes, with a reported IC50 value of 230 ng/ml for GUTat 3.1.[5]

-

Antifungal Activity: The compound is effective against various phytopathogenic fungi.[4][6][7] In one study, this compound isolated from Streptomyces tamarix demonstrated a minimum inhibitory concentration (MIC) of 512 μg/ml against Alternaria gaisen, the causative agent of pear black spot disease.[8]

-

Anti-inflammatory Effects: A significant body of research highlights this compound's potent anti-inflammatory capabilities. It effectively attenuates inflammatory responses induced by lipopolysaccharide (LPS) in both cellular and animal models.[3][9]

-

Anticancer and Antiproliferative Activity: this compound exhibits selective cytotoxicity and antiproliferative effects against several cancer cell lines, including human hepatocarcinoma and cholangiocarcinoma cells.[10][11][12][13] It induces apoptosis and inhibits tumor growth in vivo.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: In Vitro Bioactivity of this compound

| Activity | Target/Cell Line | Metric | Value | Reference |

| Antitrypanosomal | GUTat 3.1 | IC50 | 230 ng/mL | [5] |

| Anti-inflammatory | LPS-stimulated RAW264.7 cells | IC50 | 25 µM | [9] |

| Antifungal | Alternaria gaisen | MIC | 512 µg/mL | [8] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice (5 mg/kg IV dose)

| Parameter | Description | Value | Reference |

| CLp | Systemic Plasma Clearance | 5.8 ± 1.7 L/h/kg | [14] |

| Vss | Volume of Distribution | 1.4 ± 0.9 L/kg | [14] |

| t1/2 | Half-life | 0.4 ± 0.1 h | [14] |

| F | Oral Bioavailability (10 mg/kg oral dose) | 10.3 ± 3.4% | [14] |

Mechanism of Action

This compound's therapeutic effects are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Mechanism: TRIF-Dependent Signaling

In macrophages stimulated with LPS (a component of Gram-negative bacteria), this compound exerts its anti-inflammatory effects primarily by inhibiting the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway.[3][9] This pathway is crucial for the production of type I interferons and other inflammatory mediators. This compound's intervention leads to the reduced activation of interferon regulatory factor 3 (IRF3) and signal transducer and activator of transcription 1 (STAT1).[3] This results in the decreased production of proinflammatory molecules such as nitric oxide (NO), cyclooxygenase-2 (COX-2), pro-interleukin (IL)-1β, IL-6, and interferon-β (IFN-β).[3][9]

References

- 1. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Preparation of this compound from Marine Streptomyces sp. SYYLWHS-1-4 by Combination of Response Surface Methodology and High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antifungal activity of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Novel Pimprinine and this compound Derivatives as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An efficient synthesis and antifungal evaluation of natural product this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Streptomyces tamarix sp. nov.: antagonism against Alternaria gaisen producing this compound, isolated from Tamarix root soil [frontiersin.org]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and structure determination of this compound, an antiproliferative agent from a marine-derived Streptomyces sp. 04DH110 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. adipogen.com [adipogen.com]

- 14. Pharmacokinetics and Metabolism of this compound and Its Synthetic Derivative, 5-Hydroxy-2'-isobutyl this compound, in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Streptochlorin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptochlorin, also known as SF 2583A, is a naturally occurring indole alkaloid first isolated from the bacterium Streptomyces sp.[1] This small molecule has garnered significant attention within the scientific community due to its diverse and potent biological activities, including antiangiogenic, antiproliferative, anti-allergic, anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4][5] Its multifaceted bioactivity profile makes it a compelling candidate for further investigation and development as a therapeutic agent. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and key biological activities of this compound, with a focus on the underlying signaling pathways and experimental methodologies.

Molecular Structure and Chemical Properties

This compound is characterized by a core structure of 4-chloro-5-(1H-indol-3-yl)-1,3-oxazole.[6] This unique arrangement of a chlorinated oxazole ring linked to an indole moiety is fundamental to its biological function.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-chloro-5-(1H-indol-3-yl)-1,3-oxazole | [6] |

| Synonyms | SF 2583A | [1][7] |

| CAS Number | 120191-51-7 | [1][7] |

| Molecular Formula | C₁₁H₇ClN₂O | [1][6][7] |

| Molecular Weight | 218.64 g/mol | [6][8] |

| Appearance | Crystalline solid | [9] |

| Solubility | Soluble in DMSO and methanol; Insoluble in water and hexane | [1][7][9] |

| Stability | Stable for at least 2 years when stored at -20°C | [9] |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C3=C(N=CO3)Cl | [6] |

| InChIKey | BKYJGKRXUHPPLR-UHFFFAOYSA-N | [6] |

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. This section details its primary activities, the associated molecular mechanisms, and relevant quantitative data.

Anticancer and Antiproliferative Activity

This compound has demonstrated significant anticancer and antiproliferative effects across various cancer cell lines.[3][5] Its mechanism of action is largely attributed to the induction of apoptosis and the inhibition of cell migration and invasion.

3.1.1. Induction of ROS-Mediated Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis through the generation of reactive oxygen species (ROS).[7][10] Increased intracellular ROS levels lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential (MMP).[7][10] This triggers the release of pro-apoptotic factors from the mitochondria, activating the caspase cascade, ultimately leading to programmed cell death.[7][10]

Caption: ROS-Mediated Apoptosis Pathway Induced by this compound.

3.1.2. Inhibition of Cell Migration and Invasion

This compound has been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.[3] This is achieved, in part, by downregulating the activity of matrix metalloproteinases (MMPs), such as MMP-9, which are crucial for the degradation of the extracellular matrix.[3]

Table 2: Quantitative Anticancer Activity of this compound

| Cell Line | Assay | IC₅₀ / Effect | Reference(s) |

| Human Hepatocellular Carcinoma (Hep3B) | Apoptosis Induction | 12 µg/ml decreases viability | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | Decreased proliferation at 5-20 µM | [1] |

| Cholangiocarcinoma Cells | Growth Inhibition | Dose-dependent inhibition up to 200 µM | [3] |

| Human Leukemic U937 Cells | Growth Inhibition | Concentration- and time-dependent | [10] |

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways.[11]

3.2.1. Inhibition of the TRIF-Dependent Signaling Pathway

In response to lipopolysaccharide (LPS), a component of Gram-negative bacteria, this compound has been shown to inhibit the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway.[1][11] This pathway is a critical component of the innate immune response. By inhibiting this pathway, this compound reduces the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.[1][11]

References

- 1. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

- 7. 101.200.202.226 [101.200.202.226]

- 8. This compound | C11H7ClN2O | CID 44608049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. adipogen.com [adipogen.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. docs.abcam.com [docs.abcam.com]

Streptochlorin: A Potent Inducer of Apoptosis in Hepatocarcinoma Cells via a ROS-Mediated Mitochondrial Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options, necessitating the exploration of novel anticancer agents. Streptochlorin, a small molecule isolated from the marine bacterium Streptomyces sp., has demonstrated notable antiangiogenic and anticancer properties.[1][2] This technical document provides a comprehensive overview of the molecular mechanisms by which this compound induces apoptosis in human hepatocarcinoma cells. It details the pivotal role of reactive oxygen species (ROS) in initiating a mitochondrial-dependent apoptotic cascade, involving the modulation of Bcl-2 family proteins and the activation of executioner caspases. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the critical signaling pathways and workflows to support further research and development in this area.

Core Mechanism of Action: ROS-Mediated Apoptosis

This compound's primary mechanism for inducing cell death in hepatocarcinoma cells, particularly the Hep3B cell line, is through the intrinsic (mitochondrial) apoptotic pathway, which is initiated by the generation of intracellular reactive oxygen species (ROS).[1][3] The accumulation of ROS acts as a critical upstream event, triggering a cascade of molecular events that culminate in programmed cell death.[3] This ROS-dependent mechanism is a key feature of its anticancer activity. The entire process can be effectively reversed by treating cells with N-acetyl-L-cysteine (NAC), a potent ROS scavenger, which confirms that ROS generation is an essential early step in the this compound-induced apoptotic pathway.[1][3]

The sequence of events is as follows:

-

ROS Generation: Treatment with this compound leads to a significant increase in intracellular ROS levels.[1]

-

Mitochondrial Dysfunction: The elevated ROS disrupts the mitochondrial integrity, causing a collapse of the mitochondrial membrane potential (MMP).[1][3]

-

Modulation of Bcl-2 Family Proteins: The loss of MMP is associated with the downregulation of the anti-apoptotic protein Bcl-2.[1][3] In other cancer cell types, this compound has also been shown to upregulate pro-apoptotic proteins like Bax and Bad.[2][4] This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Activation: The compromised mitochondria release pro-apoptotic factors into the cytosol, leading to the activation of downstream executioner caspases, most notably caspase-3.[1][3]

-

Execution of Apoptosis: Activated caspase-3 cleaves essential cellular substrates, such as poly-(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[2][4]

Quantitative Efficacy Data

The cytotoxic and pro-apoptotic effects of this compound have been quantified in human hepatocarcinoma cell lines. The data highlights a dose-dependent inhibition of cell viability.

| Cell Line | Assay Type | Concentration | Treatment Duration | Result | Reference |

| Hep3B | MTT Assay | 12 µg/mL | 48 hours | ~59% inhibition of cell viability | [3] |

| Hep3B | MTT Assay | 16 µg/mL | 48 hours | ~90% inhibition of cell viability | [3] |

Note: While specific IC50 values for this compound in hepatocarcinoma cells were not detailed in the primary reference, studies on other cancer types, such as cholangiocarcinoma, have reported IC50 values ranging from 20.84 µM to 67.50 µM, demonstrating its potent anticancer activity across various malignancies.[5]

Detailed Experimental Protocols

The following sections provide methodologies for the key experiments used to elucidate the apoptotic mechanism of this compound.

Cell Culture and Maintenance

Human hepatocarcinoma Hep3B cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed Hep3B cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to attach overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

After 48 hours of incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Measurement of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

Protocol:

-

Culture Hep3B cells in 6-well plates and treat with this compound for the desired time.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Harvest the cells by trypsinization and resuspend them in PBS.

-

Immediately analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Analysis of Mitochondrial Membrane Potential (MMP)

The lipophilic cationic dye Rhodamine 123 is used to assess changes in MMP. A decrease in fluorescence indicates a loss of MMP.

Protocol:

-

Treat Hep3B cells with this compound for 48 hours.

-

During the final 30 minutes of incubation, add Rhodamine 123 to the culture medium to a final concentration of 1 µg/mL.

-

Wash the cells twice with PBS.

-

Harvest the cells, resuspend in PBS, and keep them on ice.

-

Analyze the cellular fluorescence intensity by flow cytometry, with results indicating the population of cells with depolarized mitochondria.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 and cleaved caspase-3.

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-caspase-3, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control to ensure equal protein loading.

Conclusion and Future Directions

This compound effectively induces apoptosis in human hepatocarcinoma cells through a well-defined pathway initiated by ROS production, leading to mitochondrial dysfunction, downregulation of Bcl-2, and activation of caspase-3.[1][3] The dose-dependent cytotoxicity and clear mechanism of action position this compound as a promising candidate for further investigation as a potential therapeutic agent for HCC.

Future research should focus on:

-

In Vivo Efficacy: Evaluating the anti-tumor effects of this compound in animal xenograft models of hepatocellular carcinoma.[5]

-

Pharmacokinetics and Safety: Determining the bioavailability, distribution, metabolism, and toxicity profile of this compound in preclinical models.

-

Combination Therapies: Investigating potential synergistic effects when combined with existing chemotherapeutic agents or targeted therapies for HCC.

-

Upstream Signaling: Identifying the precise molecular targets of this compound that lead to the initial burst of ROS generation.

References

- 1. This compound isolated from Streptomyces sp. Induces apoptosis in human hepatocarcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis by this compound isolated from Streptomyces sp. in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jmb.or.kr [jmb.or.kr]

- 4. dovepress.com [dovepress.com]

- 5. Anticancer activity of this compound, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of Streptochlorin via TRIF-Dependent Pathways

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the anti-inflammatory properties of Streptochlorin, a marine-derived actinomycete compound. It focuses on its mechanism of action, specifically its modulation of the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to support further research and development.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively targeting the TRIF-dependent signaling pathway, a key cascade activated by Toll-like receptor 4 (TLR4) in response to ligands such as lipopolysaccharide (LPS).[1][2][3] Unlike many anti-inflammatory agents, this compound's primary action is not through the MyD88-dependent pathway.[1][2] This specificity suggests a more targeted therapeutic potential for inflammatory conditions where the TRIF pathway is a dominant driver.

The core mechanism involves the inhibition of downstream signaling components, leading to a reduction in the activation of key transcription factors like Interferon Regulatory Factor 3 (IRF3) and Signal Transducer and Activator of Transcription 1 (STAT1).[1] This ultimately suppresses the expression and production of a range of pro-inflammatory mediators.

Quantitative Analysis of Anti-inflammatory Activity

The efficacy of this compound in mitigating inflammatory responses has been quantified in both in vitro and in vivo models. The following tables summarize the key findings from studies on LPS-stimulated murine macrophages (RAW264.7) and a mouse model of acute lung injury (ALI).

In Vitro Efficacy of this compound in LPS-Stimulated RAW264.7 Macrophages

| Inflammatory Mediator | Metric | Result with this compound Treatment | Reference |

| Nitric Oxide (NO) | Production | Significant Inhibition | [1][2] |

| Inducible Nitric Oxide Synthase (iNOS) | Protein Expression | Decreased | [1] |

| Cyclooxygenase-2 (COX-2) | Protein Expression | Significant Inhibition | [1][2] |

| Pro-interleukin-1β (pro-IL-1β) | Production | Significant Inhibition | [1][2][3] |

| Interleukin-6 (IL-6) | Production | Significant Inhibition | [1][2][3] |

| Tumor Necrosis Factor-α (TNF-α) | Production | No Inhibition | [1][2] |